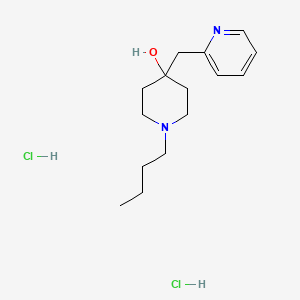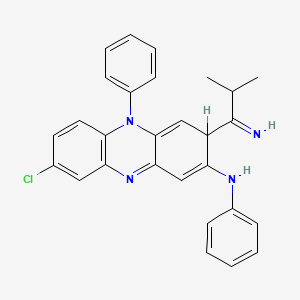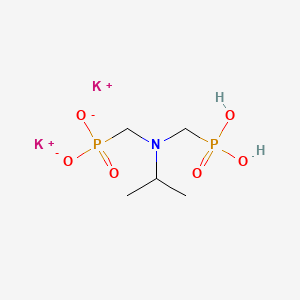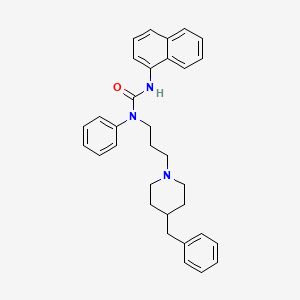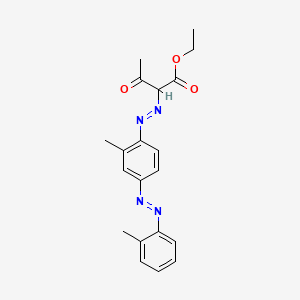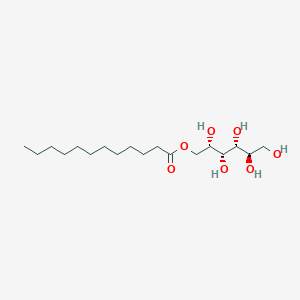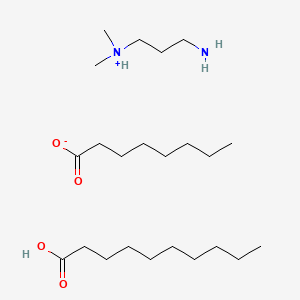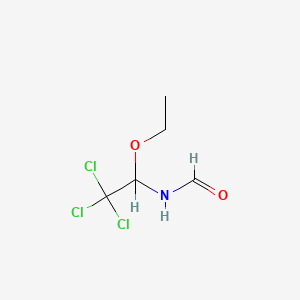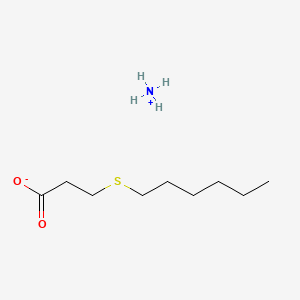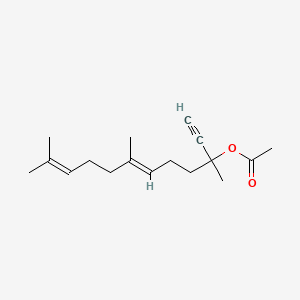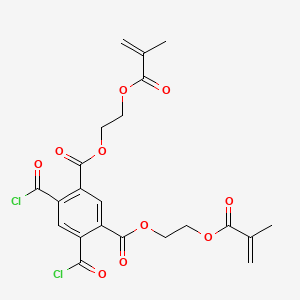
Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate is a complex organic compound with the molecular formula C22H20Cl2O10. It is known for its unique chemical structure, which includes both chloroformyl and isophthalate groups. This compound is primarily used in research and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate typically involves multiple steps. One common method includes the reaction of 2-methyl-1-oxoallyl chloride with ethylene glycol to form an intermediate compound. This intermediate is then reacted with isophthaloyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process often involves the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chloroformyl groups into other functional groups.
Substitution: The chloroformyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of coatings, adhesives, and other materials
Mechanism of Action
The mechanism of action of Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate involves its reactivity with various nucleophiles and electrophiles. The chloroformyl groups are particularly reactive, allowing the compound to form covalent bonds with other molecules. This reactivity is exploited in various applications, including polymerization and cross-linking reactions .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate
- 2-ethyl-2-((1-oxoallyl)oxy)methyl-1,3-propanediyl diacrylate
- Trimethylolpropane triacrylate
Uniqueness
Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate is unique due to its specific combination of functional groups, which provides it with distinct reactivity and versatility compared to similar compounds. Its ability to undergo multiple types of reactions makes it valuable in various research and industrial applications .
Properties
CAS No. |
94088-04-7 |
|---|---|
Molecular Formula |
C22H20Cl2O10 |
Molecular Weight |
515.3 g/mol |
IUPAC Name |
bis[2-(2-methylprop-2-enoyloxy)ethyl] 4,6-dicarbonochloridoylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H20Cl2O10/c1-11(2)19(27)31-5-7-33-21(29)15-10-16(14(18(24)26)9-13(15)17(23)25)22(30)34-8-6-32-20(28)12(3)4/h9-10H,1,3,5-8H2,2,4H3 |
InChI Key |
HHADMXONRFLIKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC(=C(C=C1C(=O)Cl)C(=O)Cl)C(=O)OCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


